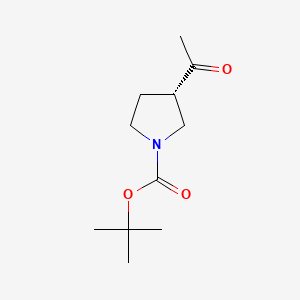

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate

Descripción general

Descripción

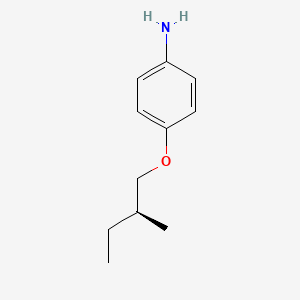

“tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3 . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .

Synthesis Analysis

The synthesis of tert-butyl acetate has been studied via eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” is characterized by an average mass of 201.263 Da and a monoisotopic mass of 201.136490 Da .Chemical Reactions Analysis

The chemical reactions of tert-butyl compounds have been studied extensively. For instance, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate” are characterized by its molecular formula C10H19NO3, average mass 201.263 Da, and monoisotopic mass 201.136490 Da .Aplicaciones Científicas De Investigación

-

- The tert-butyl group has a unique reactivity pattern due to its crowded structure .

- It is used in chemical transformations and is relevant in nature, including its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- Tertiary butyl esters, which include compounds like “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry .

- A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- This flow process is more efficient, versatile, and sustainable compared to the batch .

-

Pharmaceuticals, Organic Synthesis, and Drug Development

- Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate, a similar compound to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, is used in scientific research.

- It aids in the study of pharmaceuticals, organic synthesis, and drug development.

- The methods of application or experimental procedures are not specified in the source.

- The outcomes of these applications are also not specified in the source.

-

- The tert-butyl group is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A compound similar to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, Tert-butyl (3S)-3-[(tert-butyldimethylsilyl)oxy]-3-[(2S,3R)-3-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}oxiran-2-yl]propanoate, has been studied .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .

- The resulting protected AAILs were used as the starting materials in dipeptide .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The tert-butyl group is highlighted by summarising characteristic applications .

- It’s used in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A compound similar to “tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate”, Tert-butyl (3S)-3-[(tert-butyldimethylsilyl)oxy]-3-[(2S,3R)-3-{2-[(tert-butyldiphenylsilyl)oxy]ethyl}oxiran-2-yl]propanoate, has been studied .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

-

- A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .

- The resulting protected AAILs were used as the starting materials in dipeptide .

- The methods of application or experimental procedures are not specified in the source .

- The outcomes of these applications are also not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

CAS RN |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)